molecular formula C12H18N2O3S B14834491 N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide

N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide

Katalognummer: B14834491
Molekulargewicht: 270.35 g/mol
InChI-Schlüssel: MJFXNZAGSULMBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide: is an organic compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a phenyl ring.

Vorbereitungsmethoden

    Formation of the cyclopropoxy group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.

    Introduction of the dimethylamino group: This step may involve the use of dimethylamine in the presence of a suitable catalyst.

    Attachment of the methanesulfonamide group: This can be done using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or cyclopropoxy groups are replaced by other functional groups.

Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions would vary based on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial chemical processes.

Wirkmechanismus

The specific mechanism of action of N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide can be compared with other similar compounds, such as:

    N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)acetamide: This compound has an acetamide group instead of a methanesulfonamide group.

    N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)benzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H18N2O3S

Molekulargewicht

270.35 g/mol

IUPAC-Name

N-[5-cyclopropyloxy-2-(dimethylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-14(2)12-7-6-10(17-9-4-5-9)8-11(12)13-18(3,15)16/h6-9,13H,4-5H2,1-3H3

InChI-Schlüssel

MJFXNZAGSULMBD-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=C(C=C1)OC2CC2)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.